molecular formula C19H20N2O3 B11381796 5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11381796
M. Wt: 324.4 g/mol
InChI Key: KWNQSWHGFYPRCQ-UHFFFAOYSA-N
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Description

5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indole-2-carboxamide: Shares the indole core but lacks the methoxyphenyl group.

    N-Methyl-1H-indole-2-carboxamide: Similar structure but without the methoxy groups.

    3-Methoxyphenyl-1H-indole-2-carboxamide: Lacks the N-methyl group.

Uniqueness

5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

5-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-21-17-8-7-16(24-3)10-14(17)11-18(21)19(22)20-12-13-5-4-6-15(9-13)23-2/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

KWNQSWHGFYPRCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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